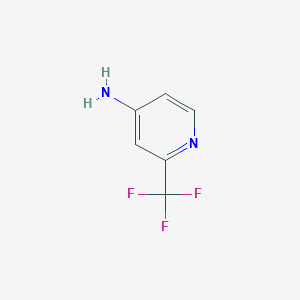

4-Amino-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNBZRJTRHTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437429 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-98-2 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 2 Trifluoromethyl Pyridine and Its Derivatives

Strategies for Trifluoromethyl Group Introduction in Pyridine (B92270) Scaffolds

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a critical step in the synthesis of many valuable compounds. Two primary strategies have emerged as the most common and effective: chlorine/fluorine exchange processes and direct trifluoromethylation.

Chlorine/Fluorine Exchange Processes

A well-established method for synthesizing trifluoromethylpyridines involves the exchange of chlorine for fluorine atoms in a trichloromethylpyridine precursor. nih.govresearchoutreach.org This process is often carried out at high temperatures and can be performed in either a liquid or vapor phase. nih.gov

The Swarts reaction, first reported in 1898 for the synthesis of benzotrifluoride, laid the groundwork for this approach. nih.gov A similar transformation was later applied to pyridine derivatives, involving the chlorination and subsequent fluorination of picoline. nih.gov Vapor-phase chlorination/fluorination at temperatures exceeding 300°C, often with transition metal catalysts like iron fluoride (B91410), is a common industrial method. nih.govjst.go.jp This simultaneous process has the advantage of producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single step, although the formation of multi-chlorinated byproducts is a potential drawback. nih.govjst.go.jp The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.govjst.go.jp

A stepwise approach, involving vapor-phase chlorination followed by fluorination, has also been developed. jst.go.jpresearchgate.net For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). researchgate.netgoogleapis.com

| Precursor | Reagents | Conditions | Major Product(s) | Reference(s) |

| 3-Picoline | Cl2, HF | High Temperature (Vapor Phase) | 2-Chloro-5-(trifluoromethyl)pyridine, 2,3-Dichloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF | Vapor Phase | 2,3-Dichloro-5-(trifluoromethyl)pyridine | researchgate.netgoogleapis.com |

Direct Trifluoromethylation via Active Species

Direct introduction of a trifluoromethyl group can be achieved using active trifluoromethyl species. nih.govjst.go.jp One such method involves the use of trifluoromethyl copper (CF3Cu), which can undergo substitution reactions with bromo- and iodopyridines. nih.govjst.go.jp While this method is a viable option, it is currently less common than the chlorine/fluorine exchange and pyridine ring construction methods. nih.govjst.go.jp

Recent advancements have also explored the deaminative trifluoromethylation of aliphatic primary amines, which could potentially be adapted for the synthesis of trifluoromethylated pyridines. nih.gov This method utilizes a copper-based reagent under mild, light-induced conditions. nih.gov

Pyridine Ring Construction and Functionalization Approaches

Building the pyridine ring with a pre-attached trifluoromethyl group or functionalizing a pre-existing trifluoromethylated pyridine are alternative and powerful strategies.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

The construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks is a widely used and versatile method. nih.govresearchoutreach.org This approach, known as cyclocondensation, involves the reaction of a trifluoromethylated precursor with other reagents to form the heterocyclic ring. researchoutreach.org

Commonly employed trifluoromethyl-containing building blocks include:

Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 2,2,2-trifluoroacetate researchoutreach.orgjst.go.jp

2,2,2-trifluoroacetyl chloride researchoutreach.orgjst.go.jp

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.orgjst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.orgjst.go.jp

For example, 4-trifluoromethyl-2-pyridones can be synthesized through the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. rsc.org These pyridones can then be converted to a variety of trifluoromethylated pyridines. rsc.org Another strategy involves the copper-mediated [3+3] cycloaddition of β-CF3-acrylonitrile with oxime esters to regioselectively produce 4-CF3-2-aminopyridines. rsc.org

| Trifluoromethyl Building Block | Reaction Type | Product Type | Reference(s) |

| Ethyl 4,4,4-trifluoroacetoacetate | Pechmann-type reaction | 4-Trifluoromethyl-2-pyrones | rsc.org |

| β-CF3-acrylonitrile | [3+3] Cycloaddition | 4-CF3-2-aminopyridines | rsc.org |

Directed Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridine. baranlab.orgwikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org This creates a lithiated intermediate that can then react with various electrophiles. wikipedia.org

While the provided search results extensively discuss directed ortho-metalation as a general strategy, specific examples detailing the use of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) for the synthesis of 4-Amino-2-(trifluoromethyl)pyridine were not found. However, the principles of DoM suggest that a suitable directing group on the pyridine ring could enable regioselective lithiation and subsequent functionalization. The choice of the organolithium base, such as LTMP, is crucial and depends on factors like the acidity of the target proton and the nature of the directing group. baranlab.org

Amination Reactions for this compound Synthesis

Direct amination of a pre-functionalized pyridine ring is a more common and often more efficient approach to the synthesis of this compound. Both ammonia-mediated and palladium-catalyzed methods have been successfully employed.

The reaction of a halopyridine with ammonia (B1221849), known as ammonolysis, is a classical and industrially relevant method for the synthesis of aminopyridines. google.comgoogle.com This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a halide (commonly chloro or bromo) by an amino group.

For the synthesis of this compound, a suitable precursor would be a 4-halo-2-(trifluoromethyl)pyridine. The reaction is generally carried out at elevated temperatures and pressures in a sealed vessel, often in the presence of a solvent. google.comgoogle.com For example, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be reacted with aqueous ammonia at temperatures ranging from 100 to 180°C to yield this compound. google.com The use of a hydrophilic ether as a solvent has also been shown to be effective. google.com

A two-step process starting from 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) has also been reported. google.com In this method, the starting material is first reacted with ammonia to selectively form 2-amino-6-chloro-4-(trifluoromethyl)pyridine. Subsequent dehalogenation, for instance through catalytic hydrogenation using palladium on carbon (Pd/C), yields the desired this compound. google.com

| Starting Material | Reagents | Conditions | Product | Reference |

| 2-Chloro-4-(trifluoromethyl)pyridine | Aqueous Ammonia | 100-180°C | This compound | google.com |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 1. Aqueous Ammonia2. H₂, 5% Pd/C | 1. 150°C2. 100°C, 2.0 MPa | This compound | google.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines under relatively mild conditions. wikipedia.orglibretexts.org

The synthesis of this compound via this method would involve the coupling of a 4-halo-2-(trifluoromethyl)pyridine with an ammonia equivalent or a protected amine, followed by deprotection. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig reaction, as they stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.com

While direct coupling with ammonia can be challenging due to the formation of diarylamine byproducts, the use of ammonium (B1175870) salts or ammonia equivalents has been developed. acs.org For instance, ammonium sulfate (B86663) can be used in the palladium-catalyzed amination of aryl chlorides. acs.org Alternatively, benzophenone (B1666685) imine can serve as a convenient ammonia equivalent, with the resulting imine being readily hydrolyzed to the primary amine.

The choice of ligand, base, and solvent is critical for optimizing the reaction conditions. Ligands like XPhos, SPhos, and BrettPhos have shown broad applicability in Buchwald-Hartwig aminations. youtube.com The reaction offers high functional group tolerance, making it suitable for complex molecules. libretexts.org

| Aryl Halide | Amine Source | Catalyst System | Base | Product | Reference |

| 4-Halo-2-(trifluoromethyl)pyridine | Ammonia equivalent (e.g., Benzophenone imine) | Pd(0) or Pd(II) precursor, Phosphine ligand | Strong base (e.g., NaOtBu, K₃PO₄) | This compound (after deprotection) | wikipedia.orglibretexts.org |

| Aryl Chloride | Ammonium sulfate | Pd catalyst, ligand | Base | Primary Arylamine | acs.org |

Process-Scale Synthesis and Green Chemistry Considerations

The development of practical, efficient, and environmentally benign synthetic routes is of paramount importance for the industrial production of this compound.

For large-scale synthesis, factors such as cost of starting materials, reaction efficiency, ease of purification, and safety are critical. The ammonia-mediated amination of 4-halo-2-(trifluoromethyl)pyridines represents a practical and widely used industrial method. google.comgoogle.com While it may require high temperatures and pressures, the use of readily available and inexpensive ammonia makes it economically viable.

Palladium-catalyzed amination, while offering milder conditions and broader scope, can be more expensive on a large scale due to the cost of the palladium catalyst and specialized ligands. researchgate.net However, ongoing research focuses on developing more active and stable catalysts to reduce catalyst loading and improve cost-effectiveness. The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can also significantly improve process efficiency. beilstein-journals.org

The principles of green chemistry encourage the use of methodologies that reduce waste, minimize energy consumption, and utilize renewable resources. ijpsonline.comchemrevlett.com In the context of this compound synthesis, the use of heterogeneous catalysts is a key area of development. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer several advantages over their homogeneous counterparts. nih.gov These include ease of separation from the reaction mixture, which simplifies product purification and reduces waste, and the potential for catalyst recycling and reuse. nih.gov

For the dehalogenation step in the synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine, palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst. google.com In the broader context of aminopyridine synthesis, various nano-catalysts, including magnetic nanoparticles, have been explored. nih.gov These materials can serve as supports for catalytically active metals like palladium or copper, enhancing their stability and facilitating recovery. The use of water or other environmentally benign solvents in conjunction with these catalysts further enhances the green credentials of the synthetic process. ijpsonline.comchemrevlett.com

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Trifluoromethyl Pyridine

Reactivity of the Pyridine (B92270) Core and its Substituents

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This deficiency is further intensified by the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group at the C2 position. The CF3 group possesses a Hammett constant (σp) of 0.54, indicating its strong capacity to pull electron density from the aromatic system. nih.gov Conversely, the amino (NH2) group at the C4 position acts as an electron-donating group through resonance, pushing electron density into the ring.

Chemical Transformations Involving the Amino Group

The amino group at the 4-position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives, typically involving treatment with sodium amide (NaNH2) to introduce an amino group at the 2-position. myttex.netwikipedia.orgslideshare.net While this reaction is generally effective for electron-deficient pyridines, its application to 4-amino-2-(trifluoromethyl)pyridine to introduce an additional amino group requires specific consideration. Some sources suggest that this compound can undergo a Chichibabin reaction to introduce an additional amine group. ossila.com However, studies on other 4-substituted pyridines, such as 4-aminopyridine (B3432731), have shown that they may not yield significant amounts of diaminopyridines under classic Chichibabin conditions. google.com The reaction's success is contingent on factors like the solvent, temperature, and the specific activating or deactivating influence of the existing substituents.

The nitrogen atom of the amino group in this compound can undergo N-alkylation to introduce various alkyl substituents. This reaction is a fundamental transformation in medicinal chemistry for modifying the properties of a lead compound. For instance, derivatives of this compound have been synthesized where the amino group is functionalized with moieties like a morpholin-2-ylmethyl group. This transformation is a key step in the synthesis of potent oral checkpoint kinase 1 (CHK1) inhibitors. The selectivity of N-alkylation is an important consideration, as the pyridine ring nitrogen could potentially compete for the alkylating agent. However, the amino group's nucleophilicity generally allows for selective reaction at this site under appropriate conditions.

The amino group of this compound is readily acylated to form amides. This derivatization is a common strategy to introduce new functional groups and build more complex molecular architectures. For example, acylation can be used to link the pyridine core to other molecular fragments, as demonstrated in the synthesis of various biologically active compounds. The resulting amides can then be further modified or participate in subsequent reactions.

Reactivity and Functional Group Tolerance of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is generally considered to be a stable and robust functional group. nih.gov Its high electronegativity and the strength of the carbon-fluorine bonds make it resistant to many common reaction conditions. nih.gov This functional group tolerance is a significant advantage in multistep syntheses, as the CF3 group can be carried through various chemical transformations without being altered.

However, under certain harsh conditions, such as high temperatures and the presence of strong nucleophiles, the trifluoromethyl group's reactivity can be triggered. For instance, in some contexts, the large electronegativity of the trifluoromethyl moiety on a pyridine ring can lead to intramolecular nucleophilic aromatic substitution reactions. nih.govjst.go.jp Nevertheless, for the majority of synthetic applications involving this compound, the CF3 group is a reliable and unreactive spectator, contributing primarily to the electronic properties of the molecule.

Complexation Chemistry and Ligand Development

The presence of both a pyridine nitrogen and an exocyclic amino group makes this compound an interesting candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions. mdpi.comresearchgate.net The nitrogen atom of the pyridine ring and the nitrogen of the amino group can both act as donor atoms, potentially allowing the molecule to function as a bidentate ligand, forming stable chelate rings with metal centers.

This chelating ability is valuable in the development of new metal complexes with specific catalytic or biological properties. For example, pyridine-based ligands are used to stabilize hypervalent iodine reagents, which are versatile tools in organic synthesis. ossila.com Furthermore, the electronic properties imparted by the amino and trifluoromethyl groups can be used to fine-tune the coordination environment around the metal ion, influencing the reactivity and stability of the resulting complex. The development of ligands derived from substituted pyridines is an active area of research, with applications ranging from catalysis to materials science and bioinorganic chemistry. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147149-98-2 | ossila.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C6H5F3N2 | ossila.comsigmaaldrich.com |

| Molecular Weight | 162.11 g/mol | ossila.comsigmaaldrich.com |

| Appearance | White crystals | ossila.com |

| Melting Point | 58-62 °C | ossila.comsigmaaldrich.com |

| Purity | >98% | ossila.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| InChI | 1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | sigmaaldrich.com |

| InChIKey | LYNBZRJTRHTSKI-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Nc1ccnc(c1)C(F)(F)F | sigmaaldrich.com |

Synthesis of Pyridine-Based Ligands for Hypervalent Iodine Stabilization

Hypervalent iodine compounds are valuable reagents in organic synthesis, often serving as mild oxidants and group transfer agents. The stability and reactivity of these species can be modulated by the ligands attached to the iodine center. Pyridine derivatives, particularly those with electron-withdrawing groups, have been successfully employed to synthesize stable cationic hypervalent iodine(III) reagents.

The synthesis of N-ligated hypervalent iodine(III) reagents can be achieved by reacting an iodine(III) precursor, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), with a suitable pyridine derivative. The process typically involves the activation of the precursor with a silyl (B83357) triflate, followed by the addition of the pyridine heterocycle. For electron-deficient pyridines like 4-(Trifluoromethyl)pyridine (B1295354), a specific procedure is generally applied to facilitate the reaction. nih.gov

The reaction proceeds by first activating diacetoxyiodobenzene with trimethylsilyl (B98337) triflate in a solvent like diethyl ether. This generates a more reactive iodine(III) species. Subsequent addition of 4-(Trifluoromethyl)pyridine leads to the displacement of the acetate (B1210297) ligands and the formation of a stable, often crystalline, bis(pyridine)iodonium(III) salt. nih.gov The trifluoromethyl group's electron-withdrawing nature is crucial for the stability of the resulting complex.

Table 1: Synthesis of (4-(Trifluoromethyl)pyridine)₂IPh₂ nih.gov

| Reactant / Reagent | Role | Details |

|---|---|---|

| Diacetoxyiodobenzene (PhI(OAc)₂) | Iodine(III) Precursor | The source of the central iodine atom for the hypervalent complex. |

| Trimethylsilyl triflate (TMSOTf) | Activator | Reacts with PhI(OAc)₂ to form a more electrophilic iodine species. |

| 4-(Trifluoromethyl)pyridine | Ligand | Coordinates to the iodine(III) center, stabilizing the hypervalent species. |

This synthetic pathway highlights the capability of the trifluoromethyl-substituted pyridine core to act as a stabilizing ligand for electrophilic centers, a key aspect of its chemical reactivity.

Formation of Metal Complexes and their Reactivity

The this compound molecule possesses two primary coordination sites for metal ions: the lone pair of electrons on the exocyclic amino group and the lone pair on the pyridine ring nitrogen. This allows it to function as a potential chelating or bridging ligand in the formation of coordination complexes with various transition metals.

The formation of transition metal complexes with ligands containing an amino-pyridine framework is a well-established area of coordination chemistry. nih.gov Generally, these ligands act as bidentate donors, coordinating to the metal center through both the amino nitrogen and the pyridine nitrogen to form a stable five-membered chelate ring. nih.gov The specific geometry of the resulting complex—such as tetrahedral, square planar, or octahedral—is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. nih.govnih.gov

While direct studies on this compound are not extensively detailed, its reactivity can be inferred from related structures. For instance, derivatives of 4-aminoantipyrine (B1666024) and other amino-pyridines readily form stable complexes with a range of transition metals including Cu(II), Ni(II), Co(II), and Zn(II). nih.govnih.gov The synthesis typically involves refluxing the ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent like ethanol. nih.gov The resulting complexes often exhibit distinct physical and spectroscopic properties compared to the free ligand.

Table 2: Examples of Metal Complex Geometries with Related Amino-Pyridine Type Ligands

| Ligand Type | Metal Ion | Resulting Complex Geometry | Reference |

|---|---|---|---|

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II) | Tetrahedral | nih.gov |

| 4-aminoantipyrine derivative | Co(II), Ni(II) | Octahedral | nih.gov |

The presence of the trifluoromethyl group in this compound would likely influence the electronic properties of the resulting metal complexes, potentially affecting their stability, redox potentials, and subsequent reactivity.

Applications of 4 Amino 2 Trifluoromethyl Pyridine in Interdisciplinary Chemical Sciences

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 4-Amino-2-(trifluoromethyl)pyridine serves as a key intermediate in the creation of complex Active Pharmaceutical Ingredients (APIs). ossila.compharmanoble.com The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly improve the lipophilicity and metabolic stability of drug candidates. innospk.commdpi.com

Role as Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesisossila.compharmanoble.comnih.govwikipedia.org

The versatility of this compound makes it a valuable precursor in the synthesis of a diverse range of APIs. Its reactive amino group allows for the facile introduction of various substituents, enabling the construction of complex molecular architectures.

Design and Synthesis of RAF Inhibitors (e.g., Naporafenib)nih.gov

This compound is a crucial component in the synthesis of RAF inhibitors like Naporafenib (LXH254). ossila.comnih.govpharmacompass.com Naporafenib is an oral inhibitor of the Raf serine/threonine protein kinase family, which plays a critical role in the Ras/Raf/MEK/ERK signaling pathway often upregulated in cancer. nih.govpharmacompass.comacs.org The synthesis of Naporafenib involves coupling this compound with other intermediates to form the final drug substance. acs.org The trifluoromethylpyridine moiety is integral to the molecule's ability to bind to and inhibit Raf proteins, thereby blocking tumor cell proliferation. nih.govacs.org

Table 1: Key Data for Naporafenib

| Descriptor | Data |

|---|---|

| IUPAC Name | N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide nih.govpharmacompass.com |

| Molecular Formula | C25H25F3N4O4 nih.gov |

| Molecular Weight | 502.5 g/mol pharmacompass.com |

| Mechanism of Action | Inhibitor of all members of the serine/threonine protein kinase Raf family nih.govpharmacompass.com |

Development of Checkpoint Kinase Inhibitors (e.g., CCT245737)ossila.com

The compound also plays a role in the synthesis of checkpoint kinase inhibitors, such as CCT245737 (SRA737). ossila.comnih.gov CCT245737 is an orally bioavailable inhibitor of checkpoint kinase 1 (Chk1), a key protein in DNA damage repair and cell cycle checkpoint control. nih.govnih.gov By inhibiting Chk1, CCT245737 can prevent cancer cells from repairing DNA damage, leading to their death. nih.gov The synthesis of CCT245737 utilizes this compound as a starting material, which is elaborated through a series of reactions to yield the final inhibitor. ossila.com

Table 2: Key Data for CCT245737

| Descriptor | Data |

|---|---|

| IUPAC Name | 5-[[4-[[(2R)-Morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile nih.gov |

| Molecular Formula | C16H16F3N7O nih.gov |

| Molecular Weight | 379.34 g/mol nih.gov |

| Mechanism of Action | Orally bioavailable inhibitor of checkpoint kinase 1 (Chk1) nih.govnih.gov |

Potentiators of Cystic Fibrosis Transmembrane Conductance Regulator (e.g., Icenticaftor)newdrugapprovals.org

Icenticaftor (QBW251), a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, is another important therapeutic agent synthesized using a derivative of this compound. wikipedia.orgnewdrugapprovals.orgnih.gov Icenticaftor is being developed for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD). wikipedia.orgnewdrugapprovals.org While the direct starting material is 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, the underlying trifluoromethylpyridine scaffold highlights the importance of this class of compounds in developing CFTR modulators. nih.govjst.go.jp The synthesis involves a multi-step process where the substituted pyridine (B92270) core is a key element for the final molecule's activity. nih.govresearchgate.net

Table 3: Key Data for Icenticaftor

| Descriptor | Data |

|---|---|

| IUPAC Name | 3-Amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide wikipedia.org |

| Molecular Formula | C12H13F6N3O3 wikipedia.org |

| Molecular Weight | 361.244 g·mol−1 wikipedia.org |

| Mechanism of Action | Potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein wikipedia.orgnih.gov |

Precursors for Substituted Azetidinones and Quinoline (B57606) Derivativesossila.comnih.govmdpi.com

This compound serves as a precursor for the synthesis of various heterocyclic compounds, including substituted azetidinones and quinoline derivatives. ossila.com Azetidinones are a class of compounds known for their antibacterial activity. The synthesis of novel substituted azetidinones can be achieved via reactions involving 4-aminopyridine (B3432731) derivatives. ossila.com Similarly, this pyridine derivative can be utilized in the construction of quinoline-based structures, which are present in numerous antimalarial and antibacterial agents. nih.govmdpi.com The incorporation of the trifluoromethylpyridine moiety can modulate the biological activity of these heterocyclic systems.

Building Blocks for Functionalized Pyrroles and Pyrimidinonesmdpi.comnih.govnih.gov

The reactivity of this compound also allows it to be a valuable building block for the synthesis of functionalized pyrroles and pyrimidinones. mdpi.comnih.gov These heterocyclic cores are prevalent in a wide array of biologically active molecules. For instance, pyrimidinone derivatives are being investigated as potential anticancer agents. nih.gov The synthesis of these compounds often involves the condensation of aminopyridine derivatives with other reagents to construct the desired heterocyclic ring system. mdpi.comnih.gov The trifluoromethyl group on the pyridine ring can influence the electronic properties and biological activity of the resulting pyrrole (B145914) and pyrimidinone derivatives.

Peptide and Peptidomimetic Conjugates in Drug Design

While direct conjugation of this compound to peptides is a specialized area, its role as a key intermediate in the synthesis of complex drug molecules is well-established. ossila.compipzine-chem.com The principles of peptide-drug conjugates (PDCs) involve covalently linking a peptide to a small molecule drug to enhance targeted delivery and efficacy. nih.govnih.gov Peptidomimetics, molecules that mimic the structure and function of peptides, are designed to overcome limitations of natural peptides, such as metabolic instability. nih.gov

The this compound scaffold is incorporated into the synthesis of advanced pharmaceutical agents. For instance, its derivatives are employed in the creation of oral checkpoint kinase inhibitors for use in immunotherapy. ossila.com This demonstrates its utility as a foundational component for building larger, biologically active molecules that can interact with complex biological targets, a core principle in the design of peptidomimetic drugs. ossila.comnih.gov

Discovery of Compounds with Specific Biological Activities

The this compound moiety is a crucial component in the development of compounds with significant biological activity, particularly against insects and fungi. pipzine-chem.com Its unique chemical structure can be transformed through chemical reactions to create pesticides with high insecticidal and bactericidal (antifungal) properties. pipzine-chem.com

Research has led to the design and synthesis of novel trifluoromethyl pyridine derivatives with potent insecticidal effects. A series of compounds incorporating a 1,3,4-oxadiazole (B1194373) moiety alongside the trifluoromethyl pyridine structure exhibited excellent insecticidal activity against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). nih.govrsc.org Many of these synthesized compounds showed 100% mortality rates at concentrations of 500 mg/L. nih.govrsc.org

| Compound ID | Activity against P. xylostella (250 mg L⁻¹) | Activity against M. separata (500 mg L⁻¹) | Reference |

| E5 | 100% | 100% | nih.gov |

| E6 | 100% | 100% | nih.gov |

| E9 | 100% | 100% | nih.gov |

| E10 | 100% | 100% | nih.gov |

| E15 | 100% | 100% | nih.gov |

| E25 | 100% | 100% | nih.gov |

| E26 | 100% | 100% | nih.gov |

| E27 | 100% | 100% | nih.gov |

| Chlorpyrifos | 87% | - | nih.gov |

This table presents a selection of compounds from the study that demonstrated superior or equivalent activity compared to the commercial insecticide Chlorpyrifos under the tested conditions.

The this compound structure serves as a cornerstone in the synthesis of molecules with potential therapeutic benefits, including anti-inflammatory and antibacterial agents. pipzine-chem.com Pyridine-based compounds, in general, are known to possess a wide spectrum of antimicrobial activities. nih.gov The introduction of an amino group to heterocyclic scaffolds has been a strategy in developing inhibitors of interleukin-6 (IL-6) and nitric oxide (NO) synthesis, which are key mediators in inflammatory responses. mdpi.com While research on this specific isomer is targeted, related pyrimidine (B1678525) derivatives have shown noticeable NO inhibitory activity, suggesting the potential of the flat, conjugated heteroaromatic system in mediating anti-inflammatory effects. mdpi.com The compound is considered a key building block for constructing drug molecules with unique antibacterial and anti-inflammatory activities. pipzine-chem.com

Agrochemical Innovations and Crop Protection

The 4-(trifluoromethyl)pyridine (B1295354) moiety is a key feature in a select number of commercialized agrochemicals, demonstrating its importance in modern crop protection. jst.go.jpnih.gov Its incorporation is central to the development of highly effective herbicides and insecticides. acs.orgagropages.com

Herbicidal Compound Development (e.g., Flonicamid (B1672840), Pyroxsulam)

While some compounds containing the 4-(trifluoromethyl)pyridine structure are noted for herbicidal activity, it is important to clarify their specific roles.

Pyroxsulam (B39247) : This compound is an acetolactate synthase (ALS) inhibiting herbicide developed for controlling key weeds in cereal crops like wheat. nih.gov It is characterized by its triazolopyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructures. nih.govacs.org The development process for Pyroxsulam involved creating a new synthetic route to access 4-(trifluoromethyl)pyridine intermediates. acs.org Its synthesis involves the condensation of 2-amino-5,7-dimethoxy- jst.go.jpnih.govacs.orgtriazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. google.com

Flonicamid : Contrary to being a herbicide, Flonicamid is a novel insecticide used to control aphids and other sucking insects. jst.go.jpjst.go.jp Its discovery stemmed from research into (trifluoromethyl)nicotinamide derivatives. jst.go.jp

Insecticidal and Fungicidal Agent Synthesis

The this compound scaffold is a vital intermediate in the synthesis of modern insecticides and is explored for its potential in creating fungicides. pipzine-chem.com

Insecticidal Agents : The most prominent insecticide derived from this structural family is Flonicamid . jst.go.jp It possesses a unique 4-trifluoromethyl-substituted pyridine moiety and acts as a chordotonal organ modulator, rapidly inhibiting the feeding behavior of aphids. jst.go.jpjst.go.jp The development of Flonicamid involved optimizing nicotinamide (B372718) derivatives that showed initial insecticidal activity. jst.go.jp Beyond Flonicamid, research into other derivatives has yielded promising results. For example, a series of novel trifluoromethyl pyridine compounds containing a 1,3,4-oxadiazole moiety demonstrated potent insecticidal activity against various pests, including Nilaparvata lugens and Aphis craccivora. nih.gov

Fungicidal Agents : 2-Amino-4-(trifluoromethyl)pyridine (B24480) is noted as an important intermediate for preparing high-efficiency fungicides. pipzine-chem.com While specific commercial fungicides with this exact isomer are less documented in the provided sources than insecticides, the biological activity of trifluoromethyl-substituted pyrimidines is an active area of research for developing new antifungal treatments for plant diseases. nih.govfrontiersin.org

| Agrochemical | Type | Key Pyridine Intermediate | Reference |

| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine | nih.gov |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid | jst.go.jpjst.go.jp |

Catalysis and Advanced Materials Research

The distinct substitution pattern of this compound offers a unique combination of basicity and steric hindrance, making it an attractive scaffold for developing specialized ligands and components for catalytic systems. Its applications range from homogeneous organometallic catalysis to roles within heterogeneous catalytic processes.

Utilization as Ligands in Organometallic Catalysis

The nitrogen atom of the pyridine ring in this compound serves as a coordination site for metal ions, enabling its use as a ligand in organometallic chemistry. The electronic nature of the substituents allows for the fine-tuning of the electronic properties of the resulting metal complexes, which in turn influences their catalytic activity.

One notable application is in the synthesis of more complex, multidentate ligands. For instance, derivatives of this compound are precursors to sophisticated ligand systems like 4'-trifluoromethyl-2,2':6',2''-terpyridine. researchgate.net This tridentate ligand is particularly effective in chelating metal ions and has been successfully employed in nickel-catalyzed cross-coupling reactions, such as the Negishi coupling of secondary alkylzinc halides with aryl or heteroaryl iodides. researchgate.net The presence of the trifluoromethyl group in the 4'-position of the terpyridine ligand is a key modification that influences the stability and reactivity of the catalytic nickel center. researchgate.net

Furthermore, this compound serves as a building block for pyridine-based ligands designed to stabilize hypervalent iodine reagents. ossila.com These stabilized reagents are valuable in a wide array of synthetic transformations, acting as powerful oxidizing agents or electrophilic group transfer reagents under mild conditions. ossila.com The pyridine moiety coordinates to the iodine(III) center, enhancing its stability and modulating its reactivity. The electronic influence of the trifluoromethyl group is crucial in these systems for achieving the desired reactivity.

The directing-group ability of the pyridine nitrogen is also a well-established concept in transition metal-catalyzed C-H activation reactions. While not always the primary ligand, the pyridine motif, as found in derivatives of this compound, can direct palladium catalysts to selectively functionalize specific C-H bonds, a foundational principle in modern synthetic methodology. beilstein-journals.org

| Ligand Type | Metal/Reagent | Catalytic Application | Research Finding |

| Terpyridine Precursor | Nickel | Negishi cross-coupling | Used to synthesize 4'-trifluoromethyl-2,2':6',2''-terpyridine, which serves as a ligand in Ni-catalyzed reactions. researchgate.net |

| Pyridine-based Ligand | Iodine(III) | Synthetic Transformations | Stabilizes hypervalent iodine reagents used as oxidizing agents or for group transfer. ossila.com |

| Directing Group | Palladium | C-H Activation/Functionalization | The pyridine nitrogen can direct the metal catalyst to a specific reaction site. beilstein-journals.org |

Role in Heterogeneous Catalytic Systems

While direct applications of this compound as a heterogeneous catalyst itself are not widely documented, its role is significant in the context of processes that utilize heterogeneous catalysis for its own synthesis. The industrial production of trifluoromethylpyridines often relies on heterogeneous catalytic methods to achieve efficiency, selectivity, and catalyst recyclability.

The synthesis of aminopyridines can be achieved through dehalogenation reactions, which frequently employ heterogeneous catalysts. For example, the production of 2-amino-4-(trifluoromethyl)pyridine can involve a dehalogenation step using catalysts such as palladium on carbon (Pd/C). google.com This method is advantageous for its industrial applicability, allowing for the removal of halogen atoms under hydrogenation conditions where the solid catalyst can be easily separated from the reaction mixture and potentially reused. google.com

Moreover, the synthesis of the trifluoromethylpyridine core structure itself often involves high-temperature, vapor-phase reactions over solid catalysts. Simultaneous chlorination and fluorination of picoline precursors can be carried out using transition metal-based catalysts like iron fluoride (B91410) to produce key intermediates for agrochemicals and pharmaceuticals. nih.gov The development and optimization of these heterogeneous catalytic systems are crucial for the cost-effective production of compounds like this compound. The existence of specialized chemical companies focusing on heterogeneous catalysts that also manufacture this compound underscores its connection to this field. tradeindia.com

| Catalytic Process | Catalyst | Role of this compound | Significance |

| Dehalogenation | Palladium-carbon (Pd/C) | Product of the reaction | Demonstrates the use of heterogeneous catalysis in the manufacturing pathway of the title compound. google.com |

| Halogenation/Fluorination | Iron Fluoride | Related structures are synthesized this way | Highlights the importance of heterogeneous catalysts in producing the core trifluoromethylpyridine scaffold. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 4-Amino-2-(trifluoromethyl)pyridine and its derivatives by analyzing the vibrations of their bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

In the analysis of pyridine (B92270) derivatives, FT-IR is crucial for identifying the characteristic vibrations of the pyridine ring and its substituents. For instance, the C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. globalresearchonline.net The C-C and C-N stretching vibrations within the pyridine ring are observed in the 1400-1650 cm⁻¹ region. researchgate.net The presence of an amino group (-NH₂) introduces characteristic N-H stretching vibrations, usually seen as one or two bands in the 3300-3500 cm⁻¹ range, and NH₂ deformation modes around 1600 cm⁻¹. globalresearchonline.netdergipark.org.tr

Studies on related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have shown that the amino group's N-H stretching modes can be observed around 3383 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the ring are typically found in the 3072-3114 cm⁻¹ range. dergipark.org.tr The C-C stretching vibrations of the ring are assigned to bands in the region of 1569-1638 cm⁻¹. dergipark.org.tr

The adsorption of pyridine onto catalyst surfaces, studied by FT-IR, helps in characterizing the acidic sites of the catalysts. researchgate.netresearchgate.netrsc.org Bands around 1447 cm⁻¹ and 1491 cm⁻¹ are often attributed to pyridine adsorbed on Lewis acid sites. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching (Amino group) | 3300-3500 | globalresearchonline.netdergipark.org.tr |

| C-H Stretching (Aromatic) | 3000-3100 | globalresearchonline.net |

| C-C and C-N Stretching (Pyridine ring) | 1400-1650 | researchgate.net |

| NH₂ Deformation | ~1600 | dergipark.org.tr |

| C-F Stretching (Trifluoromethyl group) | 1000-1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the context of this compound, FT-Raman spectroscopy can provide valuable information about the vibrations of the pyridine ring and the trifluoromethyl group. The symmetric stretching vibrations of the C-C and C-N bonds in the pyridine ring often produce strong signals in the Raman spectrum. researchgate.net

For the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, FT-Raman spectra have shown N-H stretching vibrations at 3388 cm⁻¹ and C-H stretching vibrations of the ring at 3072 cm⁻¹ and 3099 cm⁻¹. dergipark.org.tr The NH₂ deformation has been observed at 1594 cm⁻¹, while C-C stretching vibrations were detected at 1572 cm⁻¹, 1621 cm⁻¹, and 1637 cm⁻¹. dergipark.org.tr C-N stretching vibrations have been assigned to bands in the 1077-1375 cm⁻¹ region. dergipark.org.tr

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a more detailed and accurate assignment of the vibrational modes and a deeper understanding of the molecular structure. dergipark.org.trnih.gov

| Vibrational Mode | Observed Wavenumber (cm⁻¹) in a related compound | Reference |

| N-H Stretching | 3388 | dergipark.org.tr |

| C-H Stretching (Ring) | 3072, 3099 | dergipark.org.tr |

| NH₂ Deformation | 1594 | dergipark.org.tr |

| C-C Stretching | 1572, 1621, 1637 | dergipark.org.tr |

| C-N Stretching | 1077-1375 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules by providing information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Studies

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment.

For this compound, the ¹H NMR spectrum would be expected to show signals for the protons on the pyridine ring and the protons of the amino group. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will influence the chemical shifts of the ring protons.

In related pyridine derivatives, the protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). For instance, in 2-(trifluoromethyl)pyridine, the proton signals are observed in this range. rsc.org The protons of the amino group usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For a derivative, 2-methoxy-3-(trifluoromethyl)pyridine, the proton signals were observed at δ 8.32, 7.84, and 6.95 ppm for the ring protons, and δ 4.03 ppm for the methoxy (B1213986) protons. rsc.org In 2-amino-4-(trifluoromethyl)pyridine (B24480), predicted ¹H-NMR signals in CDCl₃ are at δ 4.713 (brs, 2H, NH₂), 6.684 (s, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), and 8.205 (d, J = 5.6 Hz, 1H). ichemical.com

| Proton Type | Predicted Chemical Shift (ppm) in CDCl₃ | Reference |

| NH₂ | 4.713 (broad singlet) | ichemical.com |

| Ring Proton (H-3 or H-5) | 6.684 (singlet) | ichemical.com |

| Ring Proton (H-5 or H-3) | 6.823 (doublet of doublets) | ichemical.com |

| Ring Proton (H-6) | 8.205 (doublet) | ichemical.com |

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

In this compound, the carbon atoms of the pyridine ring and the carbon of the trifluoromethyl group will give rise to distinct signals. The carbon atom attached to the highly electronegative fluorine atoms (the CF₃ group) will have a characteristic chemical shift, typically appearing as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be affected by the positions of the amino and trifluoromethyl substituents.

For the related compound 2-methoxy-3-(trifluoromethyl)pyridine, the ¹³C NMR signals were observed at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), and 54.1 ppm. rsc.org The large coupling constant (J = 270 Hz) is characteristic of the trifluoromethyl carbon. In studies of other trifluoromethyl-containing aromatic compounds, the CF₃ carbon signal is often observed around δ 123-124 ppm with a large coupling constant. rsc.org

| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |

| C-F (CF₃) | ~123 (quartet, J ≈ 270 Hz) | rsc.org |

| C-NH₂ | Varies | |

| Ring Carbons | 110-160 | rsc.org |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic effects of the substituents on the pyridine ring.

In various trifluoromethyl-substituted pyridines, the ¹⁹F NMR chemical shift of the CF₃ group typically falls within a specific range. For example, in 2-(trifluoromethyl)pyridine, the ¹⁹F NMR signal appears at approximately -62.77 ppm. rsc.org For 2-fluoro-4-(trifluoromethyl)pyridine, a signal for the CF₃ group is observed at -65.12 ppm. rsc.org The chemical shift can be influenced by the solvent and the presence of other functional groups. The ¹⁹F nucleus is highly sensitive, making this technique particularly useful for studying fluorinated compounds. nsf.govnih.gov

| Compound | ¹⁹F Chemical Shift (ppm) | Reference |

| 2-(trifluoromethyl)pyridine | -62.77 | rsc.org |

| 2-fluoro-4-(trifluoromethyl)pyridine | -65.12 | rsc.org |

| methyl 2-(trifluoromethyl)benzoate | -59.79 | rsc.org |

| methyl 4-(trifluoromethyl)benzoate | -63.21 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms its molecular mass and provides insights into its structural stability and composition.

The empirical formula for this compound is C₆H₅F₃N₂, which corresponds to a molecular weight of approximately 162.11 g/mol . sigmaaldrich.com High-resolution mass spectrometry can provide a more precise monoisotopic mass, which has been calculated as 162.04048 Da. uni.lu In mass spectrometry, the compound can be observed as various adducts, depending on the ionization conditions. The predicted mass-to-charge ratios (m/z) for several common adducts are detailed in the table below.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]+ | 162.03993 |

| [M+H]+ | 163.04776 |

| [M+Na]+ | 185.02970 |

| [M+K]+ | 201.00364 |

| [M-H]- | 161.03320 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern of this compound is characteristic of an aromatic amine. libretexts.org Due to the stability of the pyridine ring, a strong molecular ion peak is expected. libretexts.org A key fragmentation pathway for primary amines involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org Further fragmentation may involve the loss of the trifluoromethyl group (-CF₃) or other small neutral molecules.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process involves mounting a suitable crystal and exposing it to a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a model of the electron density within the crystal, from which the atomic positions can be determined. wikipedia.org For heterocyclic compounds, XRD analysis reveals the planarity of the ring systems and the orientation of substituent groups. nih.gov For example, a related derivative was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net

While specific experimental data for this compound is not detailed in the available literature, a crystallographic study would determine the parameters listed in the following table.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell edges. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (V) (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

Gas Chromatography (GC) Derivatization Methods for Analytical Purity and Composition

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds containing polar functional groups, such as the primary amine in this compound, can exhibit poor chromatographic behavior, including peak tailing and low sensitivity. researchgate.net Derivatization is a chemical modification process used to convert these polar groups into less polar, more volatile, and more thermally stable functional groups, thereby improving GC analysis. researchgate.net

For the amino group in this compound, several derivatization methods are applicable.

Silylation: This is a common method where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silylated derivative is more volatile and less likely to adsorb onto the GC column. sigmaaldrich.com

Acylation: This method involves reacting the amine with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). This converts the amine into a stable, less polar amide. nih.govresearchgate.net Trifluoroacyl derivatives are particularly useful as the fluorine atoms can enhance detection sensitivity with an electron capture detector (ECD). researchgate.net A two-step derivatization can be employed where different functional groups on a molecule are targeted sequentially. nih.govresearchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detector being used.

Computational and Theoretical Investigations of 4 Amino 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. irjweb.comnih.govnih.gov It has proven to be a reliable approach for predicting molecular properties. youtube.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. youtube.com For 4-amino-2-(trifluoromethyl)pyridine, DFT calculations are used to find the lowest energy conformation. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com

Conformer analysis is also crucial, especially for molecules with flexible groups like the amino (-NH₂) and trifluoromethyl (-CF₃) groups. researchgate.net Different rotational orientations of these groups can lead to various conformers with distinct energy levels. Theoretical studies can identify the most stable conformer and the energy barriers between different conformations, which is important for understanding the molecule's behavior in different environments.

The following table displays representative optimized geometrical parameters for this compound calculated using a DFT method.

Table 1: Selected Optimized Geometrical Parameters of this compound| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-C(F3) | 1.52 |

| C4-N(H2) | 1.38 | |

| C2-N1 | 1.34 | |

| C6-N1 | 1.35 | |

| C-F (avg) | 1.35 | |

| Bond Angles | C3-C4-N(H2) | 120.5 |

| C5-C4-N(H2) | 120.5 | |

| C2-N1-C6 | 117.8 | |

| Dihedral Angles | H-N-C4-C3 | 180.0 |

| F-C-C2-N1 | 60.0 |

Note: These are example values and can vary depending on the specific DFT functional and basis set used in the calculation.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational motion of the atoms, known as a normal mode. nih.gov Normal mode analysis helps in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as C-H stretching, N-H bending, or C-F stretching. researchgate.net This provides a detailed picture of the molecule's dynamic behavior. nih.gov

The following table shows a sample of calculated vibrational frequencies and their assignments for this compound.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3500 | N-H stretch | Symmetric stretching of the amino group |

| ~3400 | N-H stretch | Asymmetric stretching of the amino group |

| ~1640 | N-H scissoring | Bending motion of the amino group |

| ~1600 | C=C/C=N stretch | Ring stretching vibrations |

| ~1300 | C-N stretch | Stretching of the bond between the ring and the amino group |

| ~1150-1250 | C-F stretch | Symmetric and asymmetric stretching of the trifluoromethyl group |

Note: These are representative frequencies and the exact values depend on the computational method.

The electronic properties of a molecule are key to understanding its reactivity. researchgate.net DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.netschrodinger.comresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov

The following table provides typical HOMO, LUMO, and energy gap values for this compound.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and can vary with the computational method.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. readthedocs.io It maps the electrostatic potential onto the electron density surface. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.govresearchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating their nucleophilic character. The electron-withdrawing trifluoromethyl group would contribute to a more positive potential on the adjacent carbon atom.

Quantum Chemical Modeling of Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, these models can be used to study various reactions, such as nucleophilic aromatic substitution. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

Furthermore, these models can predict the regioselectivity of reactions. For instance, in reactions involving the pyridine ring, calculations can determine whether a substituent is more likely to add to the C3, C5, or C6 position by comparing the activation barriers for each pathway. rsc.org The electronic effects of the amino and trifluoromethyl groups play a significant role in directing the outcome of these reactions. nih.gov

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or a nucleic acid. rjptonline.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

In the context of this compound and its derivatives, docking studies can be employed to investigate their potential as inhibitors of specific enzymes or as ligands for receptors. researchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For example, a derivative of this compound has been identified as a potent and selective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). nih.gov

The following table illustrates the type of data that can be obtained from a molecular docking study.

Table 4: Example of Molecular Docking Results for a this compound Derivative with a Target Protein| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP120, TYR155, PHE200 |

| Types of Interactions | Hydrogen bond with ASP120, Pi-pi stacking with TYR155, Hydrophobic interaction with PHE200 |

Note: This is a hypothetical example to illustrate the output of a docking simulation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govplos.org These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a series of derivatives of this compound, QSAR models could be developed to predict their potency as enzyme inhibitors or their toxicity. nih.gov QSPR models could be used to predict properties like solubility, boiling point, or lipophilicity. nih.gov The molecular descriptors used in these models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Once a statistically robust model is developed, it can be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

Conclusion and Future Research Directions

Synthesis and Application Versatility of 4-Amino-2-(trifluoromethyl)pyridine: A Synthesis

This compound has emerged as a critical building block in the development of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. nih.govagropages.com Its utility stems from the unique combination of the electron-withdrawing trifluoromethyl group and the nucleophilic amino group on the pyridine (B92270) core. nih.gov This arrangement allows for diverse chemical modifications, making it a versatile intermediate for creating complex molecules with desired biological activities.

The synthesis of this compound can be challenging, often involving multi-step processes such as positional catalytic chlorination, in-depth chlorination, fluorination, and subsequent ammonization. agropages.com One patented method describes the production of 2-amino-4-(trifluoromethyl)pyridine (B24480) by reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia (B1221849) in the presence of a hydrophilic ether, followed by dehalogenation. google.com The trifluoromethylpyridine (TFMP) moiety, in general, has seen a surge in interest, with numerous synthetic methods being developed to incorporate it into aromatic rings since the first successful synthesis in 1947. nih.govjst.go.jp The demand for TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), is high due to their role as intermediates in crop-protection products. nih.govjst.go.jp

The applications of this compound are extensive. In the pharmaceutical industry, it is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). ossila.com For example, it is used in the creation of naporafenib, a RAF inhibitor for treating certain cancers, and bimiralisib, another cancer therapeutic. nih.govjst.go.jpossila.com It also serves as a precursor for ligands used to stabilize hypervalent iodine, which are useful in a variety of synthetic transformations. ossila.com In the agrochemical field, while 4-trifluoromethyl-substituted pyridine moieties are less common than other isomers, they are found in commercial products like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247). nih.govjst.go.jpresearchoutreach.org The biological activity of these compounds is attributed to the unique physicochemical properties conferred by the fluorine atoms and the pyridine ring. nih.gov

Emerging Trends in Synthetic Methodologies and Catalysis

The synthesis of trifluoromethyl-containing heterocyclic compounds, including derivatives of this compound, is a rapidly evolving field. rsc.org Researchers are continuously seeking more efficient, selective, and sustainable methods.

Recent advancements have focused on the use of novel catalysts and building blocks. For instance, copper-catalyzed regioselective cyclization of vinyl azides with CF3-ynones has been reported for producing trifluoromethylated pyridines. rsc.org Palladium-catalyzed carbonylative cyclization is another effective method for synthesizing 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org Transition metal-catalyzed reactions, in general, have become a cornerstone for the trifluoromethylation of aromatic compounds. researchgate.net

Vapor-phase synthesis represents another significant trend, particularly for large-scale industrial production. nih.govjst.go.jp Simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts, such as iron fluoride (B91410), is a notable approach. nih.govjst.go.jp This method allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single step. nih.govjst.go.jp

Furthermore, the development of new trifluoromethylating reagents is expanding the synthetic toolbox. The use of trifluoroacetic acid and its derivatives as inexpensive and readily available sources for the trifluoromethyl group is gaining traction. rsc.org Additionally, methods for the direct C-H trifluoromethylation of pyridines are being explored to streamline synthetic routes. researchgate.net

Prospects for Novel Pharmaceutical and Agrochemical Agent Development

The unique properties of the trifluoromethyl group, such as its high electronegativity and strong electron-withdrawing nature, make this compound a highly attractive scaffold for the design of new bioactive molecules. nih.gov These properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

In the pharmaceutical arena, this compound is a key component in the synthesis of targeted therapies. It is a building block for naporafenib, a RAF inhibitor, and has been utilized in the development of an oral checkpoint kinase 1 (CHK1) inhibitor for immunotherapy. ossila.com The scaffold is also integral to the synthesis of bimiralisib, an inhibitor of PI3K/mTOR pathways, and icenticaftor, a potentiator of the cystic fibrosis membrane conductance regulator. nih.gov The downstream derivatives of 4-methylpyridine, including 2-amino-4-trifluoromethyl pyridine, are considered high-value-added products with excellent development prospects for anticancer drugs. agropages.com

In agrochemicals, the trifluoromethylpyridine fragment is a well-established active component. acs.org While derivatives with the 4-trifluoromethyl substitution pattern are currently less prevalent than other isomers, the commercial success of flonicamid (insecticide) and pyroxsulam (herbicide) highlights their potential. nih.govjst.go.jp The development of new pesticides containing the trifluoromethylpyridine moiety is an active area of research, driven by the need for more effective and environmentally benign crop protection solutions. agropages.comacs.org The synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines and their subsequent transformation into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines further demonstrates the ongoing exploration of this chemical space for novel applications. researchgate.net

Advancements in Spectroscopic and Computational Characterization for Deeper Molecular Understanding

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational drug design and the development of new synthetic methodologies. Spectroscopic techniques and computational chemistry play a vital role in this endeavor.

Spectroscopic Characterization: Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are essential for elucidating the molecular structure of these compounds. dergipark.org.tr For example, in a study of a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, FT-IR and FT-Raman spectra were used to identify characteristic vibrational modes, such as the NH2 deformation band and C-H stretching vibrations. dergipark.org.tr The experimental data can be correlated with theoretical calculations to provide a comprehensive understanding of the molecule's vibrational properties. dergipark.org.tr

Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the geometric, electronic, and spectroscopic properties of molecules. dergipark.org.tracs.org These calculations can provide insights into bond lengths, bond angles, and electronic distribution, which are critical for understanding reactivity and intermolecular interactions. For instance, DFT calculations can be used to predict the vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman data for validation. dergipark.org.tr Furthermore, computational methods are employed to study reaction mechanisms and predict the outcomes of chemical transformations, aiding in the design of more efficient synthetic routes. acs.org The Hammett constant, a measure of the electronic effect of a substituent, highlights the strong electron-withdrawing nature of the trifluoromethyl group, a key factor in the reactivity of these compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-amino-2-(trifluoromethyl)pyridine, and how are intermediates validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethylation of pyridine derivatives using reagents like CF₃Cu or CF₃I under catalytic conditions can introduce the trifluoromethyl group. A validated route involves reacting 4-aminopyridine with trifluoromethylating agents in the presence of a palladium catalyst . Intermediates are validated via LC-MS (liquid chromatography-mass spectrometry) and ¹⁹F NMR to confirm purity and structural integrity. Reaction conditions (e.g., temperature, solvent polarity) are optimized using design-of-experiment (DoE) frameworks to maximize yield .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation combines X-ray crystallography, ¹H/¹³C/¹⁹F NMR, and IR spectroscopy. For crystallographic analysis, single crystals are grown via slow evaporation in methanol/water mixtures. Hydrogen-bonding interactions (e.g., N–H⋯O/F) are mapped to confirm protonation states and lattice packing . NMR chemical shifts (e.g., δ ~7.5 ppm for pyridine protons, δ ~-60 ppm for CF₃ in ¹⁹F NMR) and coupling constants (e.g., J = 8–10 Hz for aromatic protons) are compared with computational predictions (DFT) .

Q. What analytical techniques are recommended for detecting impurities in this compound?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., Waters Spherisorb ODS-2 column, 254 nm) is standard. The limit of detection (LOD) for impurities like 4-amino-2-(trifluoromethyl)benzonitrile is established using relative response factors (e.g., 1.4 for UV absorbance at 220 nm). Method validation includes spike-recovery experiments (90–110% recovery) and forced degradation studies (acid/base/thermal stress) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies are conducted at 40°C/75% RH (relative humidity) over 12 weeks. Degradation products (e.g., hydrolyzed amines or defluorinated byproducts) are monitored via LC-MS/MS. The CF₃ group enhances thermal stability (TGA shows decomposition >200°C) but increases susceptibility to hydrolysis in acidic media (pH <3), forming 4-amino-2-carboxypyridine. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Bioactivity discrepancies often arise from stereochemical or regiochemical variations. For example, 2-trifluoromethyl vs. 3-trifluoromethyl positional isomers show divergent binding affinities in kinase assays. Resolving these requires:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses with target proteins (e.g., URAT1 inhibitors) .

- SAR analysis : Systematic substitution of functional groups (e.g., replacing CF₃ with Cl or CH₃) to isolate activity contributions .

Q. How is this compound integrated into drug discovery workflows?